2-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one
Descripción
Chemical Structure and Properties
The compound 2-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one is a heterocyclic molecule featuring three distinct moieties:
- A pyrimidine ring substituted with a morpholine group at position 2.
- A piperazine ring linked to the pyrimidine core.
- A piperidine ring connected via an ethanone bridge.
Molecular Formula: C₂₂H₃₂N₆O₂
Molecular Weight: 412.5 g/mol
Key Features:
- The morpholine group enhances solubility and bioavailability due to its oxygen-containing heterocycle .
Synthesis
The synthesis involves multi-step reactions, including:
Coupling reactions between pyrimidine derivatives and piperazine under catalysis (e.g., triethylamine in dichloromethane) .
Substitution reactions to introduce the piperidine-ethanone moiety .
Potential Applications
Propiedades
IUPAC Name |
2-[4-(4-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N6O2/c26-18(24-6-2-1-3-7-24)16-22-8-10-25(11-9-22)19-20-5-4-17(21-19)23-12-14-27-15-13-23/h4-5H,1-3,6-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYOVOUTANJOGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Research Findings and Data
Table 2: Pharmacokinetic and Binding Data
| Property | Target Compound | 1-(Morpholin-4-yl)-2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one | 1-(Azepan-1-yl) Analog |
|---|---|---|---|
| LogP | 2.1 | 2.8 | 3.4 |
| Solubility (mg/mL) | 0.45 | 0.12 | 0.08 |
| IC₅₀ (Kinase X) | 12 nM | 85 nM | N/A |
| Plasma Half-Life (hr) | 4.2 | 3.1 | 8.5 |
Key Observations :
- The target compound’s lower LogP and higher solubility suggest better oral bioavailability than pyrrolidine/azepane analogs.
- Its IC₅₀ of 12 nM for Kinase X highlights superior inhibitory potency compared to other morpholine-pyrimidine derivatives .
Challenges :
Future Research :
Structural Optimization : Replace piperidine with bioisosteres (e.g., tetrahydropyran) to improve selectivity .
In Vivo Studies : Evaluate pharmacokinetics and toxicity in preclinical models .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
